N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
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Overview
Description
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. Its intricate structure combines triazole and thiadiazole rings, attached to a benzamide moiety, indicating its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions:
Formation of 1,2,3-Triazole Ring:
Starting Materials: 2-chlorobenzyl azide and methylacetylene.
Reaction Conditions: Copper(I) catalysis (Click Chemistry), yielding the 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole.
Formation of 1,2,4-Thiadiazole Ring:
Starting Materials: Hydrazine derivatives and carbon disulfide.
Reaction Conditions: Acidic medium, forming the 1,2,4-thiadiazole moiety.
Coupling Reactions:
Coupling Step: The 1,2,4-thiadiazole intermediate is coupled with the triazole derivative.
Reaction Conditions: Using coupling agents like DCC (dicyclohexylcarbodiimide) in an organic solvent (e.g., DMF).
Final Coupling to Benzamide:
Starting Materials: The intermediate compound and 2-methoxybenzoyl chloride.
Reaction Conditions: Mild basic medium, typically triethylamine.
Industrial Production Methods
While industrial production methods are more efficient and scalable, they follow similar synthetic routes with optimization for higher yield and purity:
Optimized Reaction Conditions: Use of continuous flow reactors to enhance reaction rates and safety.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques ensure product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Forms oxidized derivatives in the presence of strong oxidizing agents.
Reduction: Reduced to respective amines and alcohols under reducing conditions.
Substitution: Substitution reactions occur primarily at the benzamide and triazole rings with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Use of polar aprotic solvents (e.g., DMSO) and catalysts (e.g., palladium on carbon).
Major Products
Oxidation Products: Triazole and benzamide ring oxidized derivatives.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Varied products depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: Serves as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: Intermediate for synthesizing other complex organic molecules.
Biology
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, aiding biochemical studies.
Receptor Binding Studies: Investigated for its potential to bind to certain biological receptors.
Medicine
Pharmacology: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Drug Development: Serves as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Used in creating specialized polymers and materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins implicated in various biological processes.
Pathways Involved: Alters specific signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Other Compounds
N-{3-[1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is compared with:
N-{3-[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Fluoro-substituted analogue with differing reactivity.
N-{3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide: Brominated counterpart with altered biological activity.
Highlighting Uniqueness
Structural Uniqueness: The chlorine substituent in the compound's structure influences its chemical behavior and biological activity uniquely compared to its analogues.
Properties
IUPAC Name |
N-[3-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCUJAPNBXWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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